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Compound of Interest

Compound Name: Sialyl Lewis a

Cat. No.: B1300169 Get Quote

Application Note: Measuring the cell surface expression of Sialyl Lewis a (sLea), a

carbohydrate antigen also known as CA19-9, is crucial for research in oncology and drug

development. Overexpression of sLea on cancer cells is associated with increased metastasis

and poor prognosis in several adenocarcinomas, including pancreatic, colorectal, and ovarian

cancers.[1] Flow cytometry provides a powerful platform for the sensitive and quantitative

detection of sLea on a single-cell basis, enabling researchers to characterize cell populations,

assess antigen density, and evaluate the efficacy of therapeutic agents targeting this glycan.

This document provides a detailed protocol for the detection of cell surface sLea using flow

cytometry, intended for researchers, scientists, and drug development professionals.

Data Presentation: Sialyl Lewis a Expression on
Various Cancer Cell Lines
The expression of Sialyl Lewis a can vary significantly among different cancer cell lines. The

following table summarizes the relative expression levels of sLea on commonly used cell lines

as determined by flow cytometry. This information is critical for selecting appropriate positive

and negative controls for your experiments.
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Cell Line Cancer Type
Sialyl Lewis a
(sLea) Expression
Level

Reference

BxPC-3 Pancreatic High [1]

Capan-1 Pancreatic High [2]

SW1116 Colorectal High

COLO 205 Colorectal High [1]

DMS-79 Small Cell Lung High [1]

SW626 Ovarian Positive [1]

HT29 Colorectal Low/Negative [1]

SK-MEL-28 Melanoma Negative [1]

Experimental Workflow for sLea Detection
The following diagram outlines the key steps in the flow cytometry protocol for detecting cell

surface Sialyl Lewis a.
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Workflow for Cell Surface sLe^a Detection

Cell Preparation

Staining Procedure

Data Acquisition & Analysis

Start: Adherent or Suspension Cells

Harvest Cells

Wash with PBS

Count Cells & Assess Viability

Adjust to 1x10^7 cells/mL

Aliquot 1x10^6 cells/tube

Fc Receptor Block (Optional)

Incubate with anti-sLe^a Primary Ab

Wash 2x with Staining Buffer

Incubate with Fluorochrome-conjugated Secondary Ab

Wash 2x with Staining Buffer

Resuspend in Staining Buffer

Acquire on Flow Cytometer

Analyze Data (Gating & MFI)

Click to download full resolution via product page

Caption: Experimental workflow for sLea flow cytometry.
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Detailed Experimental Protocol
This protocol provides a step-by-step guide for the detection of cell surface Sialyl Lewis a.

I. Materials and Reagents
Cell Lines: sLea positive (e.g., BxPC-3, COLO 205) and negative (e.g., SK-MEL-28) cell

lines.

Primary Antibodies:

Anti-Sialyl Lewis a/CA19-9 monoclonal antibody (Clone: 121SLE, SPM588, or similar).[2]

[3]

Isotype control antibody matching the host and isotype of the primary antibody.

Secondary Antibody: Fluorochrome-conjugated secondary antibody specific for the primary

antibody's host species and isotype (e.g., FITC-conjugated anti-mouse IgM).

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), pH 7.4.

Flow Cytometry Staining Buffer: PBS containing 1% Bovine Serum Albumin (BSA) and

0.1% sodium azide.[4][5]

Cell harvesting reagents (as appropriate for the cell line):

For adherent cells: 0.25% Trypsin-EDTA or a non-enzymatic cell dissociation solution.[4]

Fc Receptor Blocking solution (optional, but recommended for cells expressing Fc

receptors).[6]

Equipment:

Flow cytometer

Centrifuge
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Hemocytometer or automated cell counter

Micropipettes

1.5 mL microcentrifuge tubes or 96-well U-bottom plates

II. Cell Preparation
Proper sample preparation is critical for obtaining high-quality flow cytometry data.

For Adherent Cells:

Wash the cell monolayer with PBS.

Add Trypsin-EDTA and incubate at 37°C until cells detach.

Neutralize the trypsin with complete culture medium.

Transfer the cell suspension to a conical tube.

For Suspension Cells:

Transfer the cells directly from the culture flask to a conical tube.

Washing and Counting:

Centrifuge the cell suspension at 300-400 x g for 5 minutes.[7]

Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining

Buffer.

Repeat the wash step.

Perform a cell count and assess viability using a method such as trypan blue exclusion.

Viability should be >95%.

Centrifuge the cells again and resuspend the pellet in cold Flow Cytometry Staining Buffer

to a final concentration of 1 x 107 cells/mL.[7]
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III. Staining Procedure
Aliquot 100 µL of the cell suspension (1 x 106 cells) into the required number of tubes (e.g.,

unstained control, isotype control, and test sample).[8]

(Optional) Fc Receptor Blocking: If your cells are known to express Fc receptors, add an Fc

blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific

antibody binding.[6]

Primary Antibody Staining:

Add the anti-sLea primary antibody to the test sample tube at the manufacturer's

recommended concentration or a previously optimized dilution.

Add the corresponding isotype control antibody to the isotype control tube at the same

concentration as the primary antibody.

Incubate for 30 minutes at 4°C in the dark.[5]

Washing:

Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.[8]

Repeat the wash step.

Secondary Antibody Staining:

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the

fluorochrome-conjugated secondary antibody at its optimal dilution.

Incubate for 20-30 minutes at 4°C in the dark.[8]

Final Washes:

Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer as described in

step 4.
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IV. Data Acquisition and Analysis
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events

(typically 10,000-50,000) for the main cell population.

Analyze the data using appropriate flow cytometry software.

Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC)

parameters.

Compare the fluorescence intensity of the test sample to the isotype control to determine

the level of sLea expression.

Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

Biosynthesis of Sialyl Lewis a
The following diagram illustrates the simplified enzymatic pathway leading to the synthesis of

the Sialyl Lewis a antigen.
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Simplified Biosynthesis of Sialyl Lewis a

Type 1 Precursor Chain
(Galβ1-3GlcNAc-R)

Sialylated Precursor
(NeuAcα2-3Galβ1-3GlcNAc-R)

Sialylation

Sialyl Lewis a
(NeuAcα2-3Galβ1-3[Fucα1-4]GlcNAc-R)

Fucosylation

α2,3-Sialyltransferase
(e.g., ST3GAL3/4)

α1,3/4-Fucosyltransferase
(FUT3)

Click to download full resolution via product page

Caption: Biosynthesis pathway of Sialyl Lewis a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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